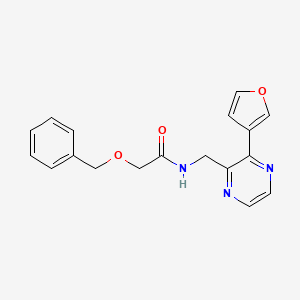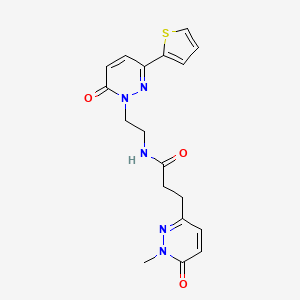
3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)propanamide is a useful research compound. Its molecular formula is C18H19N5O3S and its molecular weight is 385.44. The purity is usually 95%.
BenchChem offers high-quality 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds, including pyrimidines, pyridazines, and thiourea derivatives, is a key area of research. These compounds are synthesized through reactions involving aminopyridine and various electrophilic reagents, demonstrating the versatility of heterocyclic frameworks in medicinal chemistry. The compounds exhibit significant antimicrobial and antibacterial activities, highlighting their potential as therapeutic agents (Hafiz, Ramiz, & Sarhan, 2011).
Antimicrobial Activity
Research into novel chromone-pyrimidine coupled derivatives has shown that these compounds possess potent antimicrobial properties. Their synthesis involves environmentally friendly methods, and they demonstrate significant activity against fungal and bacterial strains. This suggests their potential application in developing new antimicrobial agents. Additionally, these compounds are non-toxic, indicating safety for therapeutic use (Tiwari et al., 2018).
Antibacterial and Antifungal Properties
Synthetic efforts have also been directed towards arylazopyrazole pyrimidone clubbed heterocyclic compounds, which have been tested for their antibacterial and antifungal activities. These studies are crucial for the discovery of new compounds that can address the growing resistance to current antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
Agricultural Applications
The development of pyridazine derivatives for agricultural use, specifically as herbicidal agents, demonstrates the compound's versatility. Some derivatives exhibit high herbicidal activity, comparable to commercial agents, indicating their potential in agricultural applications. This research not only expands the utility of these compounds in medicine but also in crop protection, showcasing their broad applicability (Xu et al., 2008).
Pharmacological Activities
Compounds synthesized from the pyridazinone framework have been evaluated for various pharmacological activities, including vasodilation and beta-adrenergic antagonist activities. The ability to synthesize specific stereoisomers allows for the exploration of structure-activity relationships, contributing to the development of more effective and targeted pharmaceutical agents (Howson et al., 1988).
Propriétés
IUPAC Name |
3-(1-methyl-6-oxopyridazin-3-yl)-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-22-17(25)8-5-13(20-22)4-7-16(24)19-10-11-23-18(26)9-6-14(21-23)15-3-2-12-27-15/h2-3,5-6,8-9,12H,4,7,10-11H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEIPLHQJYBXSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)CCC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


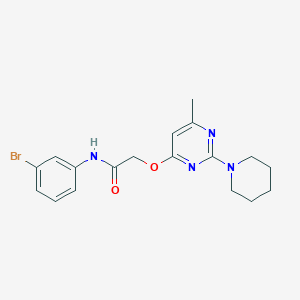
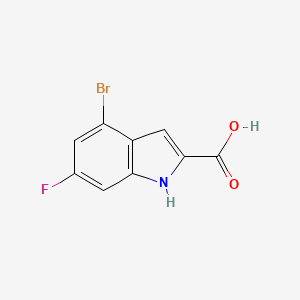
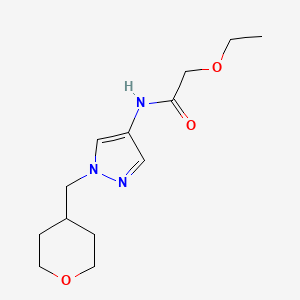
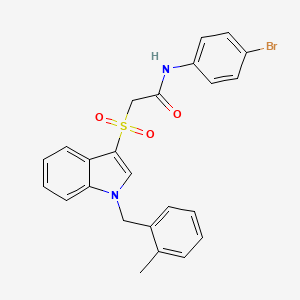
![7-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)
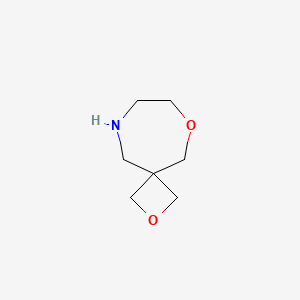

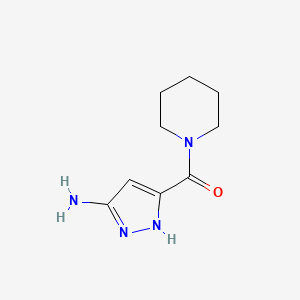
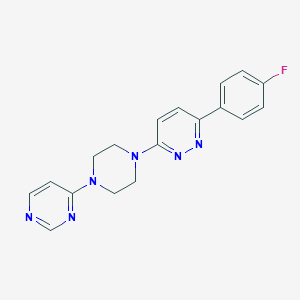

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone](/img/structure/B2927954.png)
![Methyl 2-{4-[(6-methoxy-3-oxobenzo[d]furan-2-ylidene)methyl]phenoxy}acetate](/img/structure/B2927957.png)
